molecular formula C18H15N3O4 B14934549 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Katalognummer: B14934549
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: YVPFSEXPDJRCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” is a complex organic compound that features a benzodioxin ring fused with a phthalazinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxin ring followed by the introduction of the phthalazinone group. Key steps might include:

    Formation of Benzodioxin Ring: This could be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Introduction of Phthalazinone Group: This step might involve the reaction of the benzodioxin intermediate with a phthalazinone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for therapeutic development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, “this compound” could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers or other materials.

Wirkmechanismus

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphenyl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphthalazin-1-yl)acetamide

Uniqueness

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” is unique due to the presence of both benzodioxin and phthalazinone moieties in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Eigenschaften

Molekularformel

C18H15N3O4

Molekulargewicht

337.3 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H15N3O4/c22-17(19-11-5-6-15-16(9-11)25-8-7-24-15)10-14-12-3-1-2-4-13(12)18(23)21-20-14/h1-6,9H,7-8,10H2,(H,19,22)(H,21,23)

InChI-Schlüssel

YVPFSEXPDJRCSA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.